

Investigating the Role of PARP-1 in Inflammation Using PARP-1 Inhibitors

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Compound of Interest

Compound Name: *Parp-1-IN-23*

Cat. No.: *B15586371*

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Application Notes and Protocols

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and genomic stability.[1][2] Emerging evidence has highlighted its multifaceted involvement in regulating inflammatory processes.[3][4] PARP-1 activation is implicated in the pathogenesis of various inflammatory diseases, making it a compelling therapeutic target.[5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the role of PARP-1 in inflammation using potent and selective PARP-1 inhibitors. For the purpose of these notes, we will focus on well-characterized inhibitors such as Olaparib and PJ-34 as representative examples, given the lack of specific information on "**Parp-1-IN-23**".

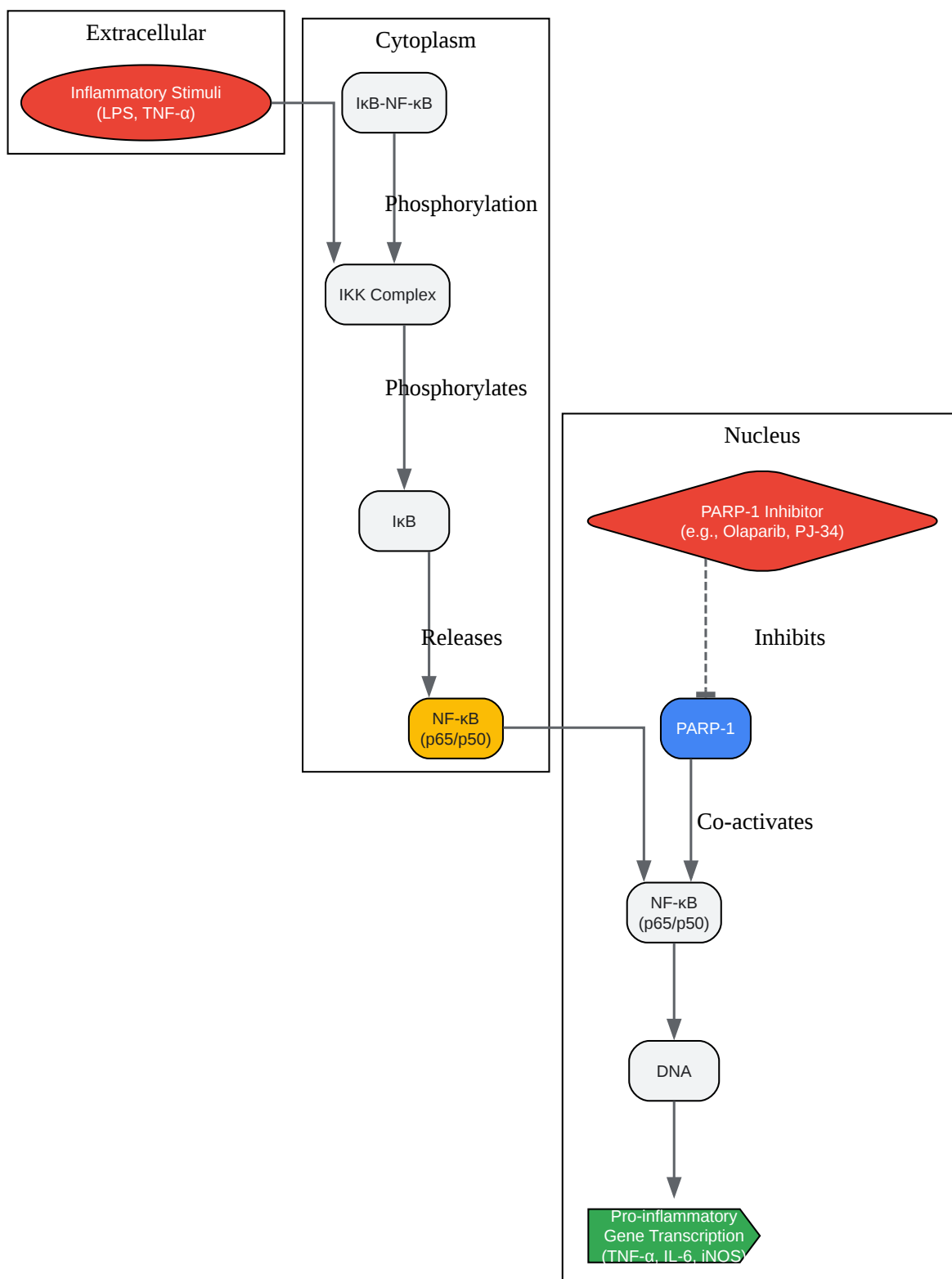
PARP-1 contributes to inflammation through several mechanisms, primarily by acting as a coactivator for key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF- κ B), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 6 (STAT6).[2][3] This coactivation leads to the increased expression of a wide array of inflammatory mediators, such as cytokines (e.g., TNF- α , IL-1 β , IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7] Furthermore, PARP-1 is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune response.[8][9]

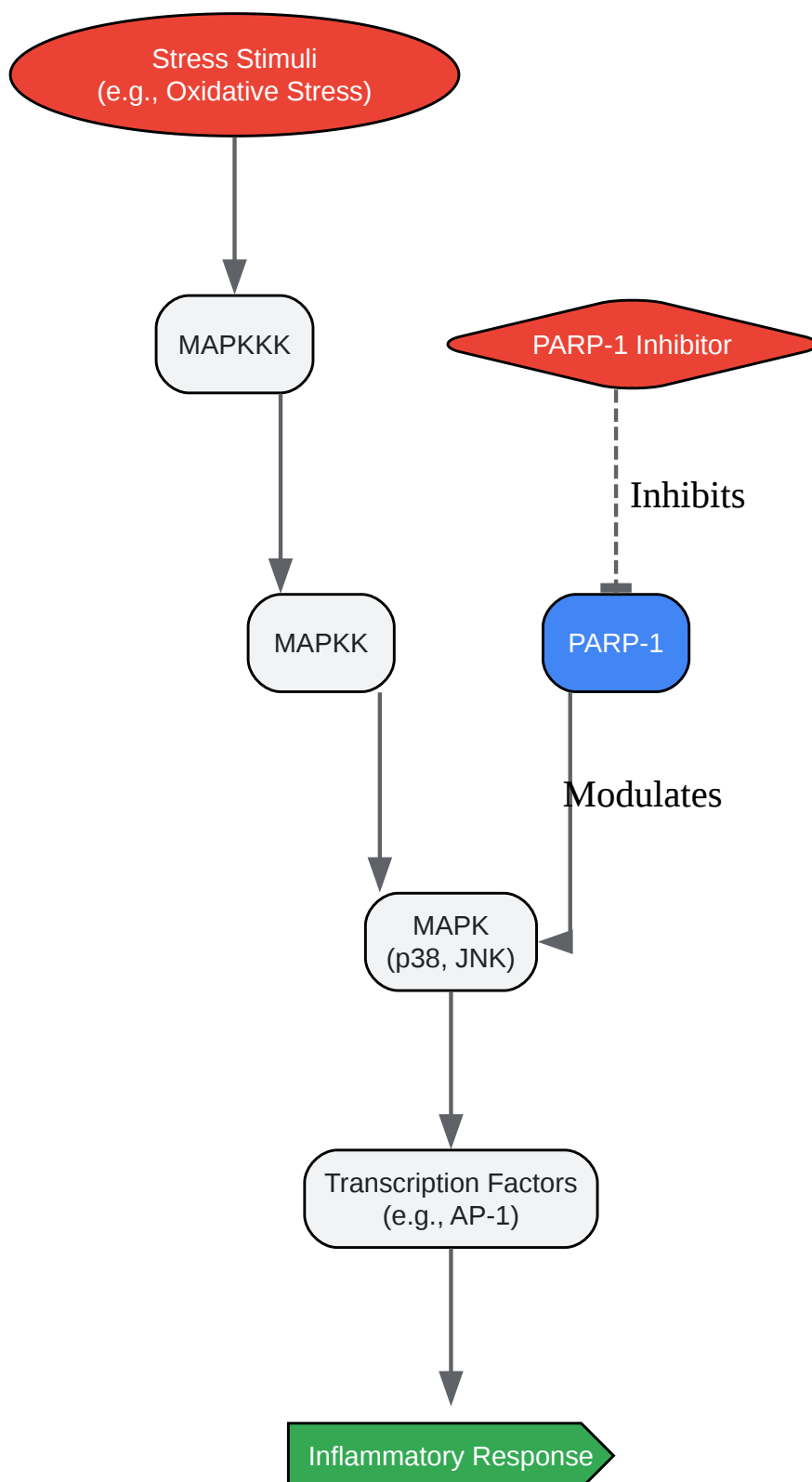
These application notes will guide users through the experimental investigation of PARP-1's role in key inflammatory signaling pathways.

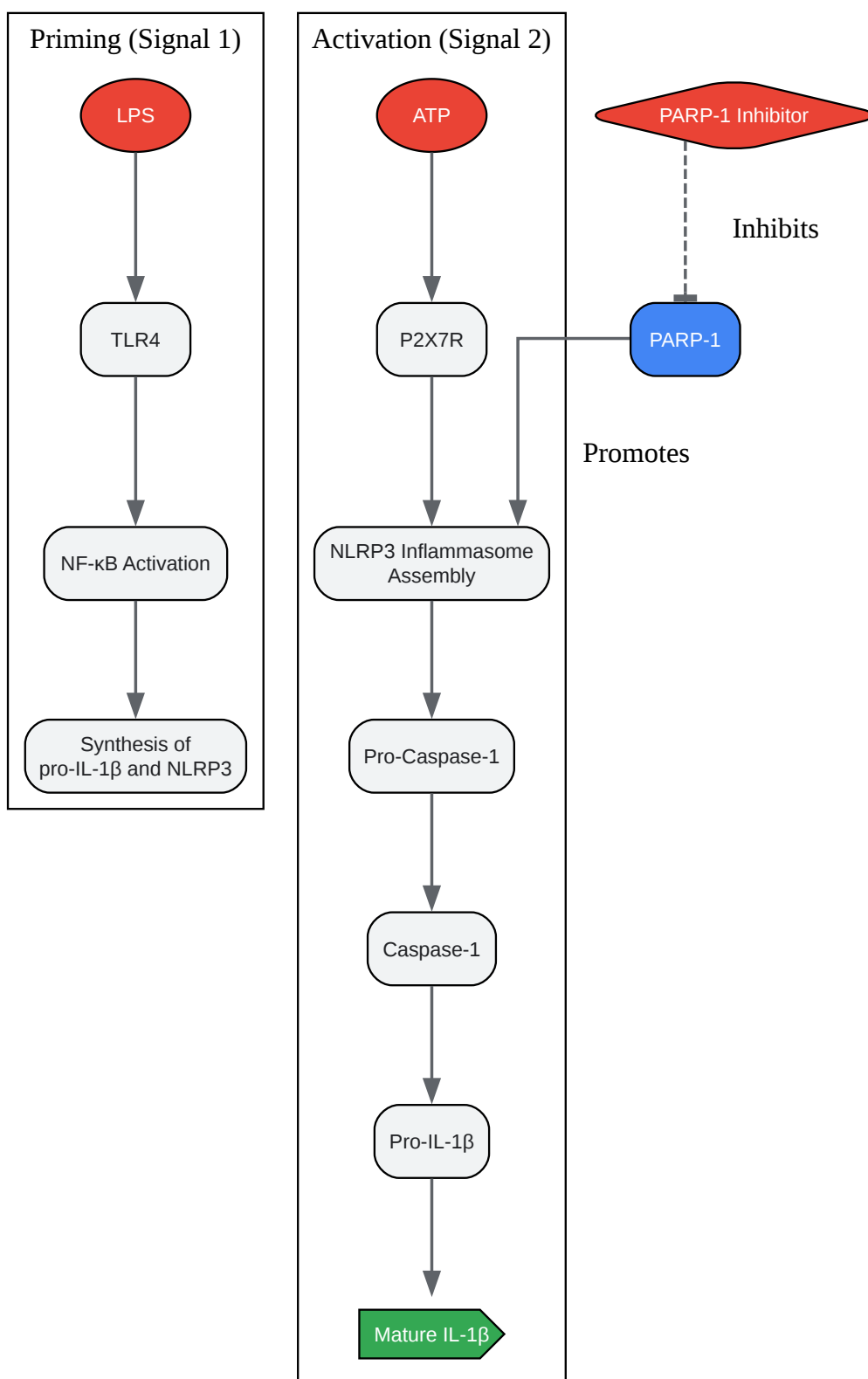
Key Signaling Pathways Involving PARP-1 in Inflammation

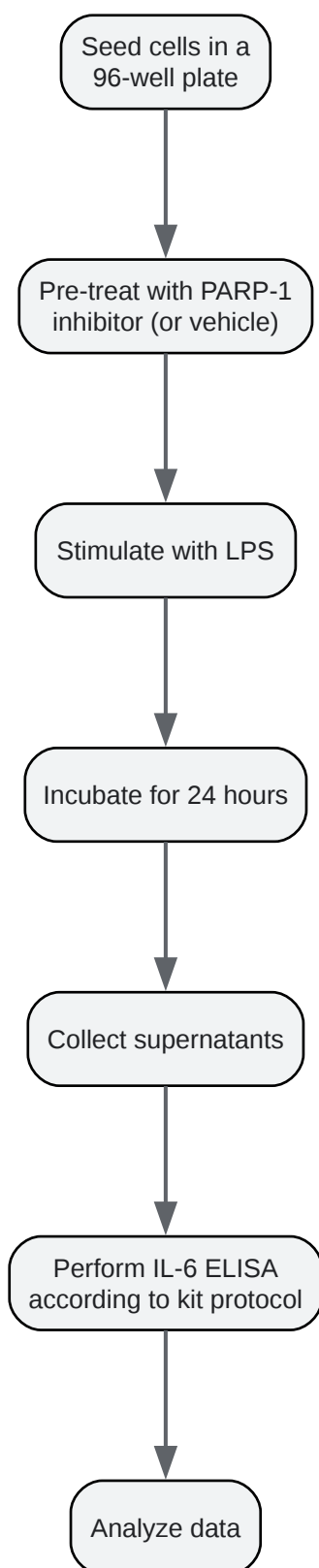
PARP-1 and NF- κ B Signaling

The NF- κ B pathway is a cornerstone of the inflammatory response. PARP-1 promotes NF- κ B activation through multiple mechanisms. It can directly bind to NF- κ B subunits p50 and p65, facilitating their nuclear translocation and binding to the promoters of pro-inflammatory genes. [2][4] Additionally, PARP-1 can PARylate (add poly(ADP-ribose) chains to) histones, leading to chromatin relaxation and enhanced access of NF- κ B to its target gene promoters.[2]









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